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molecular formula C10H8F3N3O2 B8375844 Cyano-(2-trifluoromethyl-pyrimidin-5-yl)-acetic acid ethyl ester

Cyano-(2-trifluoromethyl-pyrimidin-5-yl)-acetic acid ethyl ester

Cat. No. B8375844
M. Wt: 259.18 g/mol
InChI Key: FCHKHXQTVFQXES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09102591B2

Procedure details

A mixture of cyano-(2-trifluoromethyl-pyrimidin-5-yl)-acetic acid ethyl ester (240 mg, 0.93 mmol), bromomethyl cyclopropane (375 mg, 2.78 mmol) and NaI (139 mg, 0.93 mmol) in dry dioxane (2 mL) was degassed and ButOK in THF (1.11 mL, 1.11 mmol) was added at room temperature. The resulting mixture was heated to 100-110° C. for 24 h. Saturated NH4Cl solution was added to quench the reaction at 0° C. and extracted with EtOAc (5 mL×3). The organic layer was washed with brine, dried over Na2SO4 and concentrated. The crude product was purified by column chromatography on silica gel (petroleum ether/EtOAc=20:1˜5:1) to give the title compound (100 mg, yield: 44.6%). 1H NMR (CDCl3 400 MHz): δ8.94 (s, 2H), 4.09-4.01 (m, 1H), 2.05-1.95 (m, 111), 1.93-1.80 (m, 1H), 0.91-0.79 (m, 1H), 0.69-0.60 (m, 2H), 0.25-0.14 (m, 2H).
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
375 mg
Type
reactant
Reaction Step One
Name
Quantity
139 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1.11 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
44.6%

Identifiers

REACTION_CXSMILES
C(OC(=O)[CH:5]([C:16]#[N:17])[C:6]1[CH:7]=[N:8][C:9]([C:12](F)(F)F)=N[CH:11]=1)C.BrCC1CC1.[Na+].[I-].C1COCC1.[NH4+].[Cl-:32]>O1CCOCC1>[Cl:32][C:12]1[CH:11]=[C:6]([CH2:5][C:16]#[N:17])[CH:7]=[N:8][CH:9]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
240 mg
Type
reactant
Smiles
C(C)OC(C(C=1C=NC(=NC1)C(F)(F)F)C#N)=O
Name
Quantity
375 mg
Type
reactant
Smiles
BrCC1CC1
Name
Quantity
139 mg
Type
reactant
Smiles
[Na+].[I-]
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
1.11 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction at 0° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (5 mL×3)
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica gel (petroleum ether/EtOAc=20:1˜5:1)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=NC1)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: PERCENTYIELD 44.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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